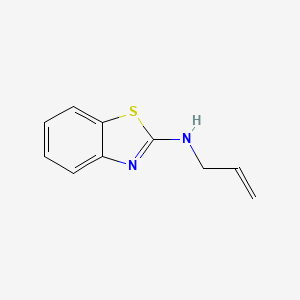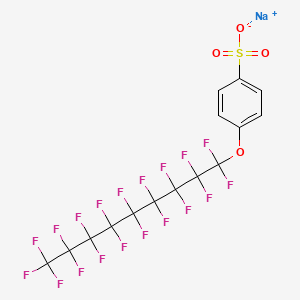
Nifurizone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Nifurizone is a 5-nitrofuran derivative known for its antibacterial properties. It has been used primarily to control Salmonella choleraesuis in swine . The compound’s mode of action is based on red-ox biotransformation, which is a common mechanism among 5-nitrofuran analogues .
Chemical Reactions Analysis
Nifurizone undergoes various chemical reactions, including:
Oxidation: The nitrofuran moiety can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction of the nitro group can yield amine derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the nitro group, leading to various derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Nifurizone has been extensively studied for its antibacterial properties. It has applications in:
Chemistry: Used as a model compound to study red-ox biotransformation.
Biology: Investigated for its effects on bacterial cells and mechanisms of resistance.
Medicine: Explored for potential use in treating bacterial infections, particularly those caused by resistant strains.
Industry: Used in veterinary medicine to control bacterial infections in livestock
Mechanism of Action
The antibacterial action of nifurizone is based on its ability to undergo red-ox biotransformation. This process generates reactive intermediates that can damage bacterial DNA and other cellular components. The molecular targets include bacterial enzymes involved in DNA replication and repair .
Comparison with Similar Compounds
Nifurizone is unique among 5-nitrofuran derivatives due to its specific structure and mode of action. Similar compounds include:
Nitrofurantoin: Another 5-nitrofuran derivative used as an antibacterial agent.
Furazolidone: Used to treat bacterial and protozoal infections.
Nitrofurazone: Known for its antibacterial properties and used in wound care.
Compared to these compounds, this compound has a distinct mechanism of action and specific applications in veterinary medicine .
Properties
CAS No. |
26350-39-0 |
|---|---|
Molecular Formula |
C12H13N5O5 |
Molecular Weight |
307.26 g/mol |
IUPAC Name |
N-methyl-3-[(E)-[(E)-3-(5-nitrofuran-2-yl)prop-2-enylidene]amino]-2-oxoimidazolidine-1-carboxamide |
InChI |
InChI=1S/C12H13N5O5/c1-13-11(18)15-7-8-16(12(15)19)14-6-2-3-9-4-5-10(22-9)17(20)21/h2-6H,7-8H2,1H3,(H,13,18)/b3-2+,14-6+ |
InChI Key |
DRQWDMBSZHZAGN-YJUQPVICSA-N |
SMILES |
CNC(=O)N1CCN(C1=O)N=CC=CC2=CC=C(O2)[N+](=O)[O-] |
Isomeric SMILES |
CNC(=O)N1CCN(C1=O)/N=C/C=C/C2=CC=C(O2)[N+](=O)[O-] |
Canonical SMILES |
CNC(=O)N1CCN(C1=O)N=CC=CC2=CC=C(O2)[N+](=O)[O-] |
| 26350-39-0 | |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Tert-butyl 4-[5-(ethoxycarbonyl)-4-methyl-1,3-thiazol-2-YL]tetrahydro-1(2H)-pyridinecarboxylate](/img/structure/B1624177.png)


![N-[2-(4-Fluoro-phenyl)-ethyl]-guanidine](/img/structure/B1624181.png)



![N-[(E)-4-Methoxystyryl]benzamide](/img/structure/B1624187.png)



![[(2S,3R,4S,5S,6R)-2-acetyloxy-2-[(2S,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl] octadecanoate](/img/structure/B1624194.png)


